molecular formula C7H11NS B14232731 (2E)-N,5,5-Trimethylthiophen-2(5H)-imine CAS No. 496051-00-4

(2E)-N,5,5-Trimethylthiophen-2(5H)-imine

Cat. No.: B14232731
CAS No.: 496051-00-4
M. Wt: 141.24 g/mol
InChI Key: AGSGBMMZRPHBTI-UHFFFAOYSA-N
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Description

(2E)-N,5,5-Trimethylthiophen-2(5H)-imine is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with methyl groups and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,5,5-Trimethylthiophen-2(5H)-imine typically involves the reaction of 2,5-dimethylthiophene with an appropriate amine under conditions that favor the formation of the imine. One common method is the condensation reaction between 2,5-dimethylthiophene-2-carbaldehyde and a primary amine, such as methylamine, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,5,5-Trimethylthiophen-2(5H)-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methyl groups on the thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or sulfonated derivatives of the thiophene ring.

Scientific Research Applications

(2E)-N,5,5-Trimethylthiophen-2(5H)-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-N,5,5-Trimethylthiophen-2(5H)-imine exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: Lacks the imine group but shares the thiophene core structure.

    N-Methylthiophen-2-imine: Similar imine functionality but with different substitution patterns on the thiophene ring.

Uniqueness

(2E)-N,5,5-Trimethylthiophen-2(5H)-imine is unique due to the combination of its imine functionality and the specific substitution pattern on the thiophene ring

Properties

CAS No.

496051-00-4

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N,5,5-trimethylthiophen-2-imine

InChI

InChI=1S/C7H11NS/c1-7(2)5-4-6(8-3)9-7/h4-5H,1-3H3

InChI Key

AGSGBMMZRPHBTI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=NC)S1)C

Origin of Product

United States

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